Cas no 2460755-74-0 (methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate)

methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate
- 2460755-74-0
- EN300-22458019
- methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate
-
- インチ: 1S/C12H17NO4/c1-16-12(15)6-9-2-4-11(5-3-9)17-8-10(14)7-13/h2-5,10,14H,6-8,13H2,1H3
- InChIKey: OQAILUZPEZKQBK-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)CC(=O)OC)CC(CN)O
計算された属性
- せいみつぶんしりょう: 239.11575802g/mol
- どういたいしつりょう: 239.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 81.8Ų
methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22458019-10.0g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
Enamine | EN300-22458019-5g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 5g |
$3065.0 | 2023-09-15 | ||
Enamine | EN300-22458019-0.05g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 0.05g |
$888.0 | 2024-06-20 | |
Enamine | EN300-22458019-10g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 10g |
$4545.0 | 2023-09-15 | ||
Enamine | EN300-22458019-5.0g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
Enamine | EN300-22458019-0.25g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 0.25g |
$972.0 | 2024-06-20 | |
Enamine | EN300-22458019-2.5g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
Enamine | EN300-22458019-0.1g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 0.1g |
$930.0 | 2024-06-20 | |
Enamine | EN300-22458019-1g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 1g |
$1057.0 | 2023-09-15 | ||
Enamine | EN300-22458019-1.0g |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate |
2460755-74-0 | 95% | 1.0g |
$1057.0 | 2024-06-20 |
methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetateに関する追加情報
Methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate (CAS No. 2460755-74-0): A Comprehensive Overview
Methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate (CAS No. 2460755-74-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, exhibits potential applications in various biochemical pathways and therapeutic interventions. The detailed exploration of its chemical properties, synthesis methods, and emerging research findings provides a comprehensive understanding of its significance in modern medicine.
The molecular structure of methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate incorporates several functional groups that contribute to its versatility. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) in the side chain, along with the phenylacetate moiety, creates a multifaceted chemical entity capable of interacting with diverse biological targets. This structural complexity is pivotal in determining its pharmacological profile and potential therapeutic benefits.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological processes associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>2-4-(3-amino-2-hydroxypropoxy)phenylacetate moiety, in particular, has been identified as a promising scaffold for designing molecules with enhanced binding affinity and selectivity. Studies have demonstrated that derivatives of this compound can interact with enzymes and receptors involved in critical metabolic pathways, offering a basis for the development of targeted therapies.
The synthesis of methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes, are often employed to achieve high yields and purity. The optimization of these synthetic routes is essential for ensuring the scalability and cost-effectiveness of producing this compound for research and commercial purposes.
One of the most compelling aspects of methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate is its potential as a lead compound for drug discovery. Preclinical studies have shown that analogs of this compound exhibit inhibitory effects on key enzymes implicated in disease progression. For instance, research indicates that modifications to the phenylacetate moiety can enhance binding to specific protein targets, leading to improved therapeutic outcomes. These findings underscore the importance of structure-activity relationship (SAR) studies in refining the pharmacological properties of this compound.
The role of computational chemistry in the study of methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets with high accuracy. By leveraging computational tools, scientists can identify key interactions between the molecule and its targets, providing insights into its mechanism of action. This approach accelerates the drug discovery process by minimizing the need for extensive experimental trials.
Emerging research also highlights the potential applications of methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate in combination therapies. Studies suggest that when used alongside other therapeutic agents, this compound can exhibit synergistic effects that enhance treatment efficacy. For example, its ability to modulate inflammatory pathways may complement traditional anti-inflammatory drugs, leading to more comprehensive therapeutic strategies. Such findings open up new avenues for treating complex diseases that require multifaceted approaches.
The safety profile of methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate is another critical consideration in its development as a pharmaceutical agent. Extensive toxicology studies are essential to assess its potential side effects and ensure its safety for human use. These studies involve evaluating various parameters such as acute toxicity, chronic exposure effects, and potential long-term health risks. A thorough understanding of its safety profile is crucial for guiding clinical trials and regulatory approvals.
The future prospects for methyl 2-4-(3-amino-2-hydroxypropoxy)phenylacetate are promising, with ongoing research aimed at expanding its applications across different therapeutic areas. Innovations in synthetic chemistry and drug delivery systems are expected to further enhance its utility in treating various diseases. As our understanding of biological mechanisms continues to evolve, new opportunities will arise for leveraging this compound's unique properties.
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